5-Bromo-2-iodo-4-methoxypyrimidine
Description
Properties
Molecular Formula |
C5H4BrIN2O |
|---|---|
Molecular Weight |
314.91 g/mol |
IUPAC Name |
5-bromo-2-iodo-4-methoxypyrimidine |
InChI |
InChI=1S/C5H4BrIN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 |
InChI Key |
LXVYSZJDZSIXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-2-iodo-4-methoxypyrimidine
- Molecular Formula : C₅H₄BrIN₂O
- CAS Number : 1443792-51-5
- Molecular Weight : 284.88 g/mol
- Purity : ≥95% (typical commercial grade)
Structural Features :
This heterocyclic compound features a pyrimidine ring substituted with bromo (C5), iodo (C2), and methoxy (C4) groups. The presence of halogens (Br, I) and a methoxy group confers unique reactivity, making it valuable in pharmaceutical synthesis and cross-coupling reactions.
Comparison with Structurally Similar Pyrimidine Derivatives
Halogen-Substituted Pyrimidines
Key Observations :
- Reactivity : The iodo group in this compound enhances its utility in cross-coupling reactions compared to chloro analogs (e.g., 57054-92-9), which are more suited for SNAr reactions .
- Solubility : Methoxy groups (e.g., in 1443792-51-5 and 4319-77-1) improve solubility in polar solvents, facilitating reactions in aqueous media .
Amino- and Methoxy-Substituted Pyrimidines
Key Observations :
Pyrimidines with Heterocyclic Side Chains
Key Observations :
- Functional Diversity : Side chains like pyridinylmethoxy (2090819-96-6) expand applications in medicinal chemistry and materials science .
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